molecular formula C10H16O4 B13490613 Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490613
M. Wt: 200.23 g/mol
InChI Key: AXDOCWMADCDZTL-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often include the use of a photoredox catalyst and blue LED irradiation to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical [2 + 2] cycloaddition process. this can be technically challenging due to the need for specialized equipment and glassware .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclohexane ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known by its IUPAC name, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O3, with a molecular weight of 170.21 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
IUPAC NameThis compound
CAS Number2414430-76-3

Synthesis

Recent studies have developed efficient synthetic routes for producing 2-oxabicyclo[2.1.1]hexanes, including the target compound. A notable method involves iodocyclization reactions that yield various derivatives suitable for medicinal applications .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar bicyclic structures exhibit bioactivity against both bacterial and fungal strains, suggesting potential applications in treating infections .

Cytotoxicity and Anticancer Potential

Studies have assessed the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, the structural similarities with known anticancer agents indicate a potential for similar activity .

Inhibition of Enzymatic Activity

Compounds within the bicyclic family have been investigated for their ability to inhibit enzymes linked to disease pathways, including those involved in metabolic disorders and cancer progression. This inhibition can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in preclinical models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Angewandte Chemie International Edition, researchers synthesized various 2-oxabicyclo[2.1.1]hexanes and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the bicyclic structure could enhance antimicrobial activity, suggesting a pathway for optimizing this compound for better efficacy .

Case Study 2: Cytotoxicity in Cancer Research

Another study explored the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition at low concentrations. This suggests that this compound may also possess anticancer properties worth investigating further .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7,11H,3-6H2,1-2H3

InChI Key

AXDOCWMADCDZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CO)C

Origin of Product

United States

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